molecular formula C11H14O3 B108889 Isopropyl mandelate CAS No. 4118-51-8

Isopropyl mandelate

Cat. No.: B108889
CAS No.: 4118-51-8
M. Wt: 194.23 g/mol
InChI Key: SCJJMBMUZTUIJU-UHFFFAOYSA-N
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Description

Isopropyl mandelate, also known as this compound, is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

Isopropyl mandelate plays a significant role in organic chemistry, particularly in the synthesis of mandelates. These compounds are utilized in artificial flavorings and perfumes and serve as precursors for various medicines and pesticides. This compound, along with other esters of dl-mandelic acid, has been identified as effective in repelling mosquitoes and black flies. The synthesis methods for mandelates involve various catalysts, with specific methods offering distinct advantages and challenges (Rafiee, Tangestaninejad, Habibi, & Mirkhani, 2004).

Biocatalytic Enantioconvergent Separation

The biocatalytic enantioconvergent separation of racemic mandelic acid, including this compound, involves a two-phase system with two enzymes. This process efficiently produces chiral mandelate by separating racemic mandelic acid. The enzymes used include lipase for enantioselective esterification and mandelate racemase for racemization. This method demonstrates significant potential in achieving high enantiomeric purity and yield in the production of chiral mandelates (Choi, Lee, Kang, & Lee, 2007).

Chiral Solvents and Crystallization Kinetics

This compound, as a chiral solvent, plays a role in determining the interactions between chiral solutes and solvents. Studies on this compound revealed differences in solution thermodynamics and crystallization kinetics, highlighting its significance in understanding chiral interactions and molecular modeling in crystal growth and design (Tulashie, Langermann, Lorenz, & Seidel-Morgenstern, 2011).

Lipase-Catalyzed Transesterifications

The resolution of mandelic acids, including this compound, via lipase-catalyzed transesterifications in organic media has been explored. This method enables the production of high-purity enantiomers, essential for various pharmaceutical and industrial applications. The process demonstrates the potential for efficient and scalable production of optically pure mandelic acid esters (Miyazawa, Kurita, Ueji, & Yamada, 2000).

Enantiomeric Purity and Absolute Configuration

This compound derivatives have been utilized to determine the enantiomeric purity and absolute configuration of secondary cyclohexenols. This approach involves synthesis, NMR, and conformational analysis, providing valuable insights into the stereochemistry of complex organic molecules (Sarotti, Pisano, & Pellegrinet, 2011).

Properties

IUPAC Name

propan-2-yl 2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)14-11(13)10(12)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJJMBMUZTUIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201285542
Record name 1-Methylethyl α-hydroxybenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4118-51-8
Record name 1-Methylethyl α-hydroxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4118-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl mandelate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004118518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl mandelate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6582
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methylethyl α-hydroxybenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the chirality of Isopropyl Mandelate impact its interaction with Mandelic Acid enantiomers?

A1: The research demonstrates that (S)-Isopropyl Mandelate exhibits enantioselective interactions with the enantiomers of Mandelic Acid []. This means it interacts differently with (R)-Mandelic Acid compared to (S)-Mandelic Acid. This difference arises from specific chiral interactions, as evidenced by molecular modeling studies []. These interactions lead to observable differences in solution thermodynamics and crystallization kinetics for the two enantiomers of Mandelic Acid in the presence of (S)-Isopropyl Mandelate [].

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